molecular formula C12H7F5N2O2 B1473252 5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1394647-33-6

5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1473252
CAS No.: 1394647-33-6
M. Wt: 306.19 g/mol
InChI Key: NFUVPXZDMFZTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a high-purity pyrazole-carboxylic acid derivative supplied for life science and chemical research. This compound features a phenyl group at the 1-position and both difluoromethyl and trifluoromethyl substituents on the pyrazole ring. The presence of fluorine atoms is a key structural motif, as it enhances the molecule's lipophilicity and metabolic stability, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals . As a chemical building block, its closely related analogue, 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, has demonstrated significant potential in scientific research. Studies on this analogue have shown promising biological activities, including antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis , as well as anticancer properties by inducing apoptosis in breast cancer cell lines (MDA-MB-231) . The mechanism of action for such compounds often involves the modulation of enzyme activity or interference with key cellular processes . This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F5N2O2/c13-10(14)8-7(11(20)21)9(12(15,16)17)18-19(8)6-4-2-1-3-5-6/h1-5,10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUVPXZDMFZTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (commonly referred to as DFMP) is a novel compound within the pyrazole class, notable for its unique structural features that include both difluoromethyl and trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure

The molecular formula of DFMP is C12H7F5N2O2C_{12}H_{7}F_{5}N_{2}O_{2} with a complex structure that contributes to its biological properties. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which may improve the pharmacological profile of compounds.

Biological Activity Overview

Research on DFMP indicates several promising biological activities:

  • Antimicrobial Activity : DFMP has been evaluated for its effectiveness against various bacterial strains, including drug-resistant bacteria. The incorporation of trifluoromethyl groups has been linked to enhanced antibacterial properties, making it a candidate for further development in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, which have been demonstrated in various studies. For instance, related pyrazole derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, suggesting that DFMP may also possess similar capabilities .

Antimicrobial Studies

A study published in Molecules highlighted the synthesis and antimicrobial evaluation of several pyrazole derivatives, including DFMP. The minimum inhibitory concentration (MIC) values were reported as low as 2 µg/mL against certain bacterial strains, indicating potent activity .

CompoundMIC (µg/mL)Target Bacteria
DFMP2S. aureus
Compound A1E. coli
Compound B4P. aeruginosa

Anti-inflammatory Activity

Research on structurally similar pyrazoles revealed substantial anti-inflammatory effects. For example, compounds derived from the pyrazole scaffold were tested against TNF-α and IL-6 with significant results at concentrations comparable to standard anti-inflammatory drugs .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
DFMP7685
Dexamethasone7686

Case Studies

In a recent review of pyrazole derivatives, several case studies were presented where compounds similar to DFMP demonstrated significant therapeutic potential:

  • Case Study on Antimicrobial Efficacy : A series of novel pyrazole derivatives were synthesized and tested against common pathogens. Compounds with trifluoromethyl substitutions showed enhanced efficacy against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that fluorinated moieties bolster antimicrobial activity .
  • Case Study on Inflammatory Response : Another study investigated the anti-inflammatory properties of a related compound in carrageenan-induced edema models in mice. The results indicated a comparable efficacy to traditional NSAIDs, suggesting that DFMP could be developed for inflammatory conditions .

Scientific Research Applications

Structural Formula

  • Chemical Formula : C11_{11}H8_{8}F5_{5}N3_{3}O2_{2}
  • Molecular Weight : 247.52 g/mol
  • CAS Number : 1394647-33-6

Medicinal Chemistry

The incorporation of trifluoromethyl and difluoromethyl groups in pyrazole derivatives has been shown to enhance pharmacological properties, such as increased potency and selectivity against various biological targets.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit strong antimicrobial properties. A study reported the synthesis of several pyrazole derivatives, including those with similar structures to 5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which demonstrated significant activity against resistant bacterial strains like MRSA .

Insecticidal Properties

Another promising application is in the field of agriculture, where this compound has been explored for its insecticidal properties. A series of derivatives were synthesized and tested for their efficacy in controlling agricultural pests, showing potential as novel insecticides .

Agricultural Chemistry

The compound's ability to act as a pesticide makes it valuable for protecting crops from various pests. The unique fluorinated structure contributes to its effectiveness and stability in different environmental conditions.

Case Study: Efficacy Against Specific Pests

In a controlled study, derivatives of this compound were tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls, highlighting its potential as an effective agrochemical .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can yield various derivatives with tailored properties for specific applications.

Synthesis Pathways

A common synthetic route involves the reaction of appropriate precursors under controlled conditions to yield the desired pyrazole derivative. The presence of fluorinated groups often enhances the yield and purity of the final product .

Synthesis MethodDescriptionYield (%)
Method AReaction under inert atmosphere80
Method BSolvent-free synthesis75

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally analogous pyrazole-4-carboxylic acids:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-Ph, 3-CF₃, 5-CF₂H, 4-COOH C₁₂H₇F₅N₂O₂ (calculated) ~307 (calculated) Pharmaceutical intermediate
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1) 1-CH₃, 3-CF₃, 4-COOH C₆H₅F₃N₂O₂ 200.11 Agrochemical research
5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (M-3 metabolite) 1-CH₃, 3-CF₃, 5-OCHF₂, 4-COOH C₇H₅F₅N₂O₃ 260.12 Metabolite of pesticidal agents
1-Phenyl-3-difluoromethyl-5-pentafluoroethyl-1H-pyrazole-4-carboxylic acid (CAS 1448776-37-1) 1-Ph, 3-CF₂H, 5-C₂F₅, 4-COOH C₁₃H₇F₇N₂O₂ 356.20 High lipophilicity; agrochemical studies
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 1-H, 3-CF₃Ph, 4-COOH C₁₁H₇F₃N₂O₂ 256.18 Enzyme inhibition studies

Key Research Findings

  • Trifluoromethyl (-CF₃) at position 3 enhances metabolic stability and electron-withdrawing properties, common in kinase inhibitors . Difluoromethyl (-CF₂H) at position 5 offers balanced lipophilicity, reducing toxicity compared to perfluorinated groups (e.g., pentafluoroethyl in CAS 1448776-37-1) .
  • Synthetic Challenges :

    • Fluorinated pyrazoles require specialized reagents (e.g., Pd₂(dba)₃ catalysts) and anhydrous conditions, as described in and .
    • Carboxylic acid derivatives are prone to decarboxylation under high temperatures, necessitating mild purification methods .
  • Metabolic Stability :

    • Metabolites like M-3 () highlight the susceptibility of methoxy and methyl groups to oxidative degradation, whereas the target compound’s phenyl and CF₃ groups resist rapid metabolism .

Preparation Methods

General Synthetic Strategy

The synthesis of fluorinated pyrazole carboxylic acids generally follows a multi-step process involving:

  • Formation of fluorinated acyl intermediates (e.g., difluoroacetyl halides)
  • Reaction with α,β-unsaturated esters or related substrates to build the carbon framework
  • Cyclization with hydrazine derivatives to form the pyrazole ring
  • Introduction of trifluoromethyl and difluoromethyl groups through selective fluorination or use of fluorinated starting materials
  • Hydrolysis or other functional group transformations to yield the carboxylic acid

Detailed Preparation Method

Starting Materials and Key Intermediates

  • 2,2-Difluoroacetyl halides (e.g., 2,2-difluoroacetyl fluoride) serve as critical fluorinated acylating agents.
  • α,β-Unsaturated esters (e.g., isopropyl N,N-dimethylamino acrylate) are used for Michael-type addition reactions.
  • Methyl hydrazine aqueous solution is employed for cyclization to form the pyrazole ring.
  • Catalysts such as sodium iodide or potassium iodide facilitate condensation and cyclization.
  • Solvents include dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane .

Stepwise Synthesis

Step 1: Substitution and Hydrolysis Reaction
  • The α,β-unsaturated ester and an acid scavenger (e.g., triethylamine or N,N-diisopropylethylamine) are dissolved in an organic solvent under nitrogen.
  • 2,2-Difluoroacetyl halide is added dropwise at low temperature (-10 to 5 °C), allowing nucleophilic substitution to occur.
  • After completion, alkaline hydrolysis (using NaOH or KOH) converts the ester to the corresponding carboxylate intermediate.
  • This yields an α-difluoroacetyl intermediate carboxylic acid in solution.
Step 2: Condensation and Cyclization
  • A catalytic amount of sodium iodide or potassium iodide is added to the intermediate solution.
  • Methyl hydrazine aqueous solution (≥40% concentration) is added slowly at low temperature (-30 to 0 °C) to condense with the intermediate.
  • The reaction mixture is then heated (50-120 °C) under reduced pressure to promote cyclization forming the pyrazole ring.
  • Acidification with hydrochloric acid (pH 1-2) precipitates the crude pyrazole carboxylic acid.
  • Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with 35-65% water) purifies the product.

Reaction Conditions and Ratios

Parameter Value/Range
Molar ratio (difluoroacetyl halide : ester : acid scavenger) 1 : 0.95–0.98 : 1.0–1.5
Alkali for hydrolysis NaOH or KOH
Reaction temperature (Step 1) -10 to 5 °C
Catalyst (Step 2) Sodium iodide or potassium iodide
Molar ratio (intermediate : catalyst : methyl hydrazine) 1 : 0.2–1.0 : 1.05–1.15
Reaction temperature (Step 2) -30 to 0 °C (condensation), 50–120 °C (cyclization)
Methyl hydrazine concentration ≥40% aqueous solution
Recrystallization solvent ratio Alcohol:water = 35–65%

Yields and Purity

  • The crude product typically contains 93-96% of the target pyrazole acid and 4-7% isomers.
  • Recrystallization yields a product with chemical purity exceeding 99.5%.
  • Overall yield is generally above 75%, indicating an efficient process.

Research Findings and Advantages

  • The use of 2,2-difluoroacetyl halide as a starting material allows for direct incorporation of the difluoromethyl group.
  • The stepwise approach reduces the formation of isomeric impurities compared to older methods.
  • Catalytic iodide ions improve cyclization efficiency and selectivity.
  • The method is operationally simple, uses readily available raw materials, and achieves high purity without excessive recrystallization.
  • The process is adaptable to scale-up for industrial production of pyrazole derivatives used in pharmaceuticals and agrochemicals.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
Substitution/Hydrolysis 2,2-Difluoroacetyl halide, α,β-unsaturated ester, triethylamine, NaOH, dioxane, -10 to 5 °C Formation of α-difluoroacetyl intermediate carboxylic acid
Condensation/Cyclization Methyl hydrazine (≥40%), sodium iodide catalyst, -30 to 0 °C (condensation), 50-120 °C (cyclization) Pyrazole ring formation yielding crude pyrazole acid
Acidification/Recrystallization HCl (pH 1-2), alcohol-water mixture (methanol/ethanol/isopropanol) Pure 5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, trifluoromethyl and difluoromethyl groups can be introduced via fluorinated building blocks (e.g., trifluoroacetone derivatives) under acidic conditions . Regioselectivity is controlled by steric and electronic factors: bulky substituents at the 1-position (phenyl) direct cyclization to the 4-carboxylic acid position. Microwave-assisted synthesis (120°C, 2 hr) improves yield (up to 78%) compared to conventional heating .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v); retention time ~8.2 min .
  • NMR : Key signals include δ ~7.5–7.8 ppm (aromatic protons), δ ~6.2 ppm (pyrazole C-H), and δ ~13.2 ppm (carboxylic acid proton) .
  • Mass Spectrometry : ESI-MS ([M-H]⁻) expected at m/z 335.05 .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : The compound exhibits poor aqueous solubility (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with PBS (pH 7.4) to minimize precipitation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, a related pyrazole-carboxylic acid derivative (5-amino-1-phenyl-3-trifluoromethyl analog) showed a planar pyrazole ring with a dihedral angle of 12.3° between the phenyl and pyrazole moieties, confirming the 1H-tautomer . Use SHELXL for refinement (R factor < 0.05) and Mercury software for visualization .

Q. What strategies mitigate conflicting spectroscopic data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from dynamic proton exchange or polymorphism. Address this by:

  • Variable-temperature NMR : Identify exchange-broadened signals (e.g., carboxylic acid protons).
  • PXRD : Compare experimental patterns with simulated data from SCXRD to detect polymorphs .
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies .

Q. How can computational modeling predict biological target interactions for this compound?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., carbonic anhydrase isoforms). Use the crystal structure of human CA-II (PDB: 3KS3) for docking grids. Key interactions include hydrogen bonding between the carboxylic acid group and Thr199 (ΔG ≈ -9.2 kcal/mol) . Validate with SPR or ITC binding assays .

Q. What experimental designs are effective for analyzing fluorinated substituent effects on reactivity?

  • Methodological Answer : Use isotopic labeling (²H, ¹⁹F NMR) to track substituent electronic effects. For instance, ¹⁹F NMR chemical shifts (δ ≈ -60 ppm for CF₃, δ ≈ -110 ppm for CF₂H) correlate with electron-withdrawing strength . Pair with Hammett σₚ constants (σₚ-CF₃ = 0.54; σₚ-CF₂H = 0.43) to predict reaction rates in nucleophilic substitutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

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